N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide
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Overview
Description
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized as valuable scaffolds in medicinal chemistry due to their wide range of applications . They have been used in the development of various inhibitors, including KRAS G12C inhibitors , and inhibitors against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been utilized in the development of targeted covalent inhibitors (tcis) for treating cancers . These TCIs work by forming a covalent bond with their target, which can lead to the inhibition of the target’s function .
Biochemical Pathways
For instance, they have been used to inhibit the KRAS G12C pathway, which is involved in cell proliferation and survival . They have also been used to inhibit acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase, enzymes that play crucial roles in the nervous system and inflammation processes .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant anti-proliferative activity against certain cancer cells . They have also demonstrated inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase , which could potentially lead to therapeutic effects in conditions such as Alzheimer’s disease and inflammatory disorders.
Biochemical Analysis
Biochemical Properties
It has been found that imidazo[1,2-a]pyridine derivatives can interact with various enzymes and proteins . For instance, some derivatives have shown inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase .
Cellular Effects
In cellular studies, N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide and its derivatives have shown significant effects. For example, some imidazo[1,2-a]pyridine derivatives have been found to be potent anticancer agents for KRAS G12C-mutated NCI-H358 cells . These effects were further clarified by a series of cellular, biochemical, and molecular docking experiments .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridine derivatives can undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that imidazo[1,2-a]pyridine derivatives can exhibit notable regio- and chemoselectivities under air and metal/oxidant-free conditions .
Metabolic Pathways
Imidazo[1,2-a]pyridine derivatives are known to undergo various reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide typically involves the construction of the imidazo[1,2-a]pyridine core followed by functionalization. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization . The reaction conditions often include the use of a catalyst, such as a transition metal, and may involve heating under reflux.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as luminescence or conductivity
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- Imidazo[1,2-a]pyridine itself
- Imidazo[1,2-a]pyridine-3-carboxamide
- Imidazo[1,2-a]pyridine-2-carboxylic acid
Uniqueness
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-22(13-15-27-17-8-2-1-3-9-17)24-19-11-5-4-10-18(19)20-16-25-14-7-6-12-21(25)23-20/h1-12,14,16H,13,15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMXYWOYTRDWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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